molecular formula C17H17Cl2N5O2 B10871015 3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N~5~-(4-chlorophenethyl)-1,2,4-oxadiazole-5-carboxamide

3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N~5~-(4-chlorophenethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B10871015
M. Wt: 394.3 g/mol
InChI Key: XMNQKMCXFSXQNG-UHFFFAOYSA-N
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Description

3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N~5~-(4-chlorophenethyl)-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that features a pyrazole ring, an oxadiazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N~5~-(4-chlorophenethyl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Oxadiazole Ring: The oxadiazole ring is often formed by the cyclization of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent.

    Coupling Reactions: The final compound is obtained by coupling the pyrazole and oxadiazole intermediates through a series of nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The chloro groups on the pyrazole and phenethyl rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids.

    Reduction: Reduction of the carboxamide group results in the formation of an amine.

    Substitution: Substitution of the chloro groups can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound may be studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a versatile scaffold for the development of new pharmaceuticals.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N~5~-(4-chlorophenethyl)-1,2,4-oxadiazole-5-carboxamide likely involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N~5~-(4-methylphenethyl)-1,2,4-oxadiazole-5-carboxamide
  • **3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N~5~-(4-fluorophenethyl)-1,2,4-oxadiazole-5-carboxamide

Uniqueness

The uniqueness of 3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N~5~-(4-chlorophenethyl)-1,2,4-oxadiazole-5-carboxamide lies in its specific combination of functional groups and rings. This structure provides a distinct set of chemical properties and reactivity patterns that can be exploited in various applications. Compared to similar compounds, it may offer enhanced stability, reactivity, or bioactivity, depending on the context.

Properties

Molecular Formula

C17H17Cl2N5O2

Molecular Weight

394.3 g/mol

IUPAC Name

3-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-N-[2-(4-chlorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C17H17Cl2N5O2/c1-10-15(19)11(2)24(22-10)9-14-21-17(26-23-14)16(25)20-8-7-12-3-5-13(18)6-4-12/h3-6H,7-9H2,1-2H3,(H,20,25)

InChI Key

XMNQKMCXFSXQNG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=NOC(=N2)C(=O)NCCC3=CC=C(C=C3)Cl)C)Cl

Origin of Product

United States

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